molecular formula C23H28N2O3S B15092194 N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide

N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide

Cat. No.: B15092194
M. Wt: 412.5 g/mol
InChI Key: JQCDHEFXJXUUGC-UHFFFAOYSA-N
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Description

S,S,S-CsDphen, also known as (1S,2S)-(+)-N-(Camphorsulphonyl)-1,2-diphenylethylenediamine, is a chiral diamine compound. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound has a molecular formula of C24H30N2O3S and a molecular weight of 426.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S,S,S-CsDphen typically involves the reaction of camphorsulfonyl chloride with (1S,2S)-1,2-diphenylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of S,S,S-CsDphen follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

S,S,S-CsDphen undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S,S,S-CsDphen has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S,S,S-CsDphen involves its ability to induce chirality in chemical reactions. The compound acts as a chiral ligand, coordinating with metal catalysts to form chiral complexes. These complexes then facilitate asymmetric transformations, leading to the formation of enantiomerically enriched products. The molecular targets include various metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S,S,S-CsDphen is unique due to its high enantioselectivity and ability to induce chirality in a wide range of chemical reactions. Its specific stereochemistry allows for the formation of highly enantiomerically pure products, making it a valuable tool in asymmetric synthesis. Compared to other similar compounds, S,S,S-CsDphen often provides higher yields and better selectivity in catalytic processes .

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide

InChI

InChI=1S/C23H28N2O3S/c1-22(2)18-13-14-23(22,19(26)15-18)29(27,28)25-21(17-11-7-4-8-12-17)20(24)16-9-5-3-6-10-16/h3-12,18,20-21,25H,13-15,24H2,1-2H3

InChI Key

JQCDHEFXJXUUGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C

Origin of Product

United States

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